molecular formula C8H8N4 B3388514 3-(2H-1,2,3-triazol-4-yl)aniline CAS No. 876343-39-4

3-(2H-1,2,3-triazol-4-yl)aniline

Cat. No. B3388514
M. Wt: 160.18 g/mol
InChI Key: WSRYWQPIUCQKLN-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

The mixture of azidotrimethylsilane (137 μL, 1.03 mmol) and 3-amino-phenylacetylene (117 mg, 1.00 mmol) was heated in a sealed tube at 150° C. for 16 h. After that time, the mixture was cooled down and triturated by EtOAc/hexane (50%, 10 mL). The mother liquor was purified by TLC eluting with 7% MeOH/CH2Cl2. to give the title compound as brown oil. 1H NMR (CD3OD, 400 MHz): δ=6.61-6.64 (m, 1H), 7.01-7.09 (m, 3H), 7.94 (s, 1H). MS (ES+): m/z 161.20 (38) [MH+]. HPLC: tR=1.54 min (ZQ2000, polar—5 min).
Quantity
137 μL
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([Si](C)(C)C)=[N+:2]=[N-:3].[NH2:8][C:9]1[CH:10]=[C:11]([C:15]#[CH:16])[CH:12]=[CH:13][CH:14]=1>>[N:1]1[NH:2][N:3]=[C:15]([C:11]2[CH:10]=[C:9]([NH2:8])[CH:14]=[CH:13][CH:12]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
137 μL
Type
reactant
Smiles
N(=[N+]=[N-])[Si](C)(C)C
Name
Quantity
117 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)C#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that time, the mixture was cooled down
CUSTOM
Type
CUSTOM
Details
triturated by EtOAc/hexane (50%, 10 mL)
CUSTOM
Type
CUSTOM
Details
The mother liquor was purified by TLC
WASH
Type
WASH
Details
eluting with 7% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N=1NN=C(C1)C=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.